molecular formula C7H10N4O B3274067 4,6-Dimethylpyrimidine-2-carbohydrazide CAS No. 60137-37-3

4,6-Dimethylpyrimidine-2-carbohydrazide

Cat. No. B3274067
CAS RN: 60137-37-3
M. Wt: 166.18 g/mol
InChI Key: HCQZMQYIWMZKGD-UHFFFAOYSA-N
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Description

4,6-Dimethylpyrimidine-2-carbohydrazide is a chemical compound with the molecular formula C6H9N3 . It is a derivative of 2-Pyrimidinamine, 4,6-dimethyl- .


Synthesis Analysis

The synthesis of 2-amino-4,6-dimethylpyrimidine derivatives involves reacting organic raw materials in a specific molar ratio using methanol as a solvent . Another method involves the use of Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups .


Molecular Structure Analysis

The molecular structure of 4,6-Dimethylpyrimidine-2-carbohydrazide can be represented as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 123.1558 .

Mechanism of Action

While the specific mechanism of action for 4,6-Dimethylpyrimidine-2-carbohydrazide is not mentioned in the search results, it’s worth noting that similar compounds have been studied for their ability to modulate utrophin for the treatment of Duchenne muscular dystrophy .

Safety and Hazards

The safety data sheet for 2-Amino-4,6-dimethylpyrimidine, a related compound, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4,6-dimethylpyrimidine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-4-3-5(2)10-6(9-4)7(12)11-8/h3H,8H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQZMQYIWMZKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(=O)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethylpyrimidine-2-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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